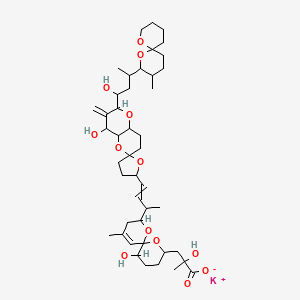

Okadaic Acid, Potassium Salt

説明

Okadaic Acid, Potassium Salt is a water-soluble analog of Okadaic Acid . It has been used as a response modifier in the study of large granular lymphocyte and T-cell biochemistry . In addition to inhibitive activities, it is a tumor promoter and has been used to study nitric oxide metabolism, apoptosis, cell cycle, and calcium signaling .

科学的研究の応用

Study of Hepatocarcinoma Cells

Okadaic Acid has been used to study the impact on the liver by examining the transcriptome, proteome, and phosphoproteome alterations in human HepaRG liver cells exposed to non-cytotoxic Okadaic Acid concentrations . This research expands the understanding of Okadaic Acid’s systemic impact, emphasizing its role in modulating the phosphorylation landscape, which influences crucial cellular processes .

Inhibition of Protein Phosphatases

Okadaic Acid, Potassium Salt is a water-soluble analog of Okadaic Acid and has been used to inhibit protein phosphatases 1 and 2A . This inhibition leads to various downstream effects, including alterations in protein translation and energy metabolism .

Study of Nitric Oxide Metabolism

Okadaic Acid, Potassium Salt has been used to study nitric oxide metabolism . Nitric oxide plays a crucial role in various physiological and pathological processes.

Apoptosis Research

Okadaic Acid, Potassium Salt has been used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms.

Cell Cycle Research

Okadaic Acid, Potassium Salt has been used in cell cycle research . The cell cycle is the series of events that take place in a cell leading to its division and duplication.

Calcium Signaling Research

Okadaic Acid, Potassium Salt has been used in calcium signaling research . Calcium signaling is a form of signal transduction which involves the use of calcium ions as signaling molecules.

作用機序

Target of Action

Okadaic Acid, Potassium Salt is a potent and selective inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These phosphatases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

Okadaic Acid, Potassium Salt interacts with its targets, PP1 and PP2A, by inhibiting their activity . This inhibition leads to an increase in the phosphorylation state of many cellular proteins . It has been observed to block insulin’s stimulation of glucose transport by inhibiting IRS-1 phosphorylation .

Biochemical Pathways

The inhibition of PP1 and PP2A by Okadaic Acid, Potassium Salt affects various biochemical pathways. It induces hyperphosphorylation of tau, a protein that stabilizes microtubules, and in later stages causes Alzheimer’s disease (AD)-like pathology . The activation of major kinases, such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, in neurons is associated with AD pathology .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Hazards

Okadaic Acid, Potassium Salt can cause skin and eye irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Okadaic Acid, Potassium Salt has been suggested to play a potent probe for studying the various molecular, cellular, biochemical mechanisms, and neurotoxicity . It is known as a selective and potent inhibitor of serine/threonine phosphatases 1 and 2A . It induces hyperphosphorylation of tau in vitro and in vivo . It has been reported that Alzheimer’s disease (AD) is a complex multifactorial neurodegenerative disorder and hyperphosphorylated tau protein is a major pathological hallmark of AD . The reduced activity of phosphatases like, PP2A has been implicated in the brain of AD patients . OKA also induced inhibition of protein phosphatases cause neurofibrillary tangles (NFTs) like pathological changes and tau hyperphosphorylation seen in AD pathology . Therefore, there is a need to pay ample attention to MAPK kinase pathways in AD, and Okadaic Acid, Potassium Salt can be a better tool to study cellular and molecular mechanisms for AD pathology .

特性

IUPAC Name |

potassium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRQUXBFVICHQJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67KO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657555 | |

| Record name | PUBCHEM_44134868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Okadaic Acid, Potassium Salt | |

CAS RN |

155751-72-7 | |

| Record name | PUBCHEM_44134868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Okadaic acid, Potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)